2alpha-Hydroxyandrost-4-ene-3,17-dione
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Overview
Description
2alpha-Hydroxyandrost-4-ene-3,17-dione is a steroidal compound that plays a significant role in the synthesis of various physiologically active steroids. It is an intermediate in the biosynthesis of glucocorticoids and androgens, making it a valuable compound in pharmaceutical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha-Hydroxyandrost-4-ene-3,17-dione typically involves the microbiological transformation of natural sterols. One common method is the biotransformation of phytosterols using genetically modified strains of Mycobacterium fortuitum. This process involves the deletion of specific genes, such as 3-ketosteroid-Δ1-dehydrogenase, to enhance the yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes. The use of engineered Mycobacterium strains has been shown to be effective in converting phytosterols into the desired compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2alpha-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less oxidized steroids.
Substitution: Substitution reactions can introduce different functional groups into the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound .
Scientific Research Applications
2alpha-Hydroxyandrost-4-ene-3,17-dione has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex steroidal compounds.
Biology: The compound is studied for its role in steroid metabolism and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2alpha-Hydroxyandrost-4-ene-3,17-dione involves its conversion into active steroid hormones. It acts as a precursor in the biosynthesis of glucocorticoids and androgens. These hormones exert their effects by binding to specific receptors and modulating gene expression, leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
9alpha-Hydroxyandrost-4-ene-3,17-dione: An intermediate in the synthesis of glucocorticoid drugs.
11beta-Hydroxyandrost-4-ene-3,17-dione: A compound with similar steroidal structure and function.
Uniqueness
2alpha-Hydroxyandrost-4-ene-3,17-dione is unique due to its specific hydroxylation pattern, which makes it a valuable intermediate in the synthesis of various steroidal drugs. Its ability to undergo diverse chemical reactions further enhances its utility in pharmaceutical and biochemical research .
Properties
CAS No. |
571-17-5 |
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Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2R,8R,9S,10R,13S,14S)-2-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18-,19-/m0/s1 |
InChI Key |
TUUUEQXMRRIGLT-ZEHJPDPISA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@@H](C[C@]34C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(CC34C)O |
Origin of Product |
United States |
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